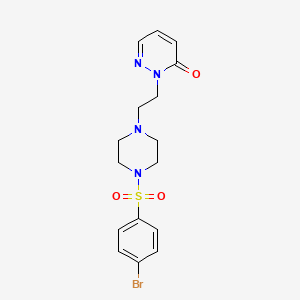

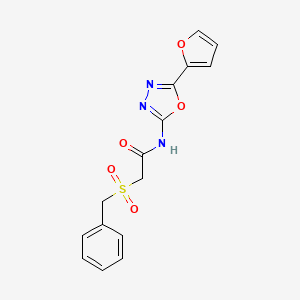

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one, commonly known as BPIP, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPIP belongs to the class of pyridazinones and has been found to exhibit a wide range of biological activities.

科学的研究の応用

Synthesis and Biological Activities

Synthesis of Bioactive Derivatives : Research has focused on synthesizing sulfonamide and amide derivatives incorporating the piperazine ring and various moieties to explore their antimicrobial, antifungal, and antimalarial activities. For instance, a study synthesized new sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties, which were screened for in vitro antimicrobial activity against different bacterial strains and for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Antiproliferative Activity Against Cancer Cell Lines : Another significant area of research is the evaluation of the compound's derivatives for their antiproliferative effects against human cancer cell lines. A study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity, identifying potential anticancer agents (Mallesha et al., 2012).

Glucan Synthase Inhibitors for Antifungal Applications : Research into the synthesis and structure-activity relationship of pyridazinone derivatives has led to the identification of potent β-1,3-glucan synthase inhibitors. These compounds exhibit significant efficacy in vivo against Candida glabrata infections, highlighting their potential as antifungal agents (Ting et al., 2011).

Other Applications and Syntheses

Microwave-Assisted Organic Synthesis : The application of microwave irradiation in organic synthesis has been explored to create pyridazinones and other related compounds. This method offers advantages in terms of reaction speed and efficiency, demonstrating the compound's versatility in synthetic organic chemistry (Al-Saleh et al., 2006).

Development of Diagnostic and Therapeutic Agents : The sulfomethylation of piperazine and related macrocycles has been studied for the development of mono- and diacetate, phosphonate, and phosphinate derivatives. These compounds have potential applications in creating diagnostic and therapeutic agents, illustrating the broad research interest in exploring the chemical functionalities and applications of piperazine-containing compounds (van Westrenen & Sherry, 1992).

作用機序

Target of Action

Similar compounds have been known to targethepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .

Mode of Action

It’s suggested that the compound interacts with its targets and inhibits the expression of collagen , a key player in the development of fibrosis.

Biochemical Pathways

The compound appears to affect the biochemical pathways involved in the production and deposition of collagen . By inhibiting collagen expression, it potentially disrupts the fibrotic process, thereby exerting its anti-fibrotic effects .

Result of Action

The compound has been found to exhibit significant anti-fibrotic activity . It effectively inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium in vitro . These results suggest that the compound could potentially be developed into novel anti-fibrotic drugs .

特性

IUPAC Name |

2-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN4O3S/c17-14-3-5-15(6-4-14)25(23,24)20-11-8-19(9-12-20)10-13-21-16(22)2-1-7-18-21/h1-7H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBUWKNLFUKAKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide](/img/structure/B2915682.png)

![Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate](/img/structure/B2915686.png)

![N-(3,4-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2915689.png)

![3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2915691.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)

![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2915702.png)